molecular formula C16H16ClNO5S B2670096 N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 942007-04-7

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No. B2670096
CAS RN: 942007-04-7
M. Wt: 369.82
InChI Key: QHDILWAHJVBFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as GYKI-52466, is a chemical compound that belongs to the benzodioxepine family. It is a non-competitive antagonist of the AMPA receptor, which is a subtype of the glutamate receptor. The AMPA receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. GYKI-52466 has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.

Scientific Research Applications

Antibacterial Activity

A study focused on synthesizing and evaluating the antibacterial efficacy of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides. The research synthesized a series of these compounds and tested their antibacterial properties against Gram-positive bacteria. Some derivatives showed promising activity, hinting at potential applications in developing new antibacterial agents [Aziz‐ur‐Rehman et al., 2013].

Gene Expression and Antitumor Activity

Another application is in the study of antitumor sulfonamides, where compounds were analyzed for their effects on gene expression and antitumor activity. This research utilized cell-based screens and oligonucleotide microarray analysis to identify sulfonamides with potential clinical applications in cancer treatment, highlighting the structural and functional diversity of these compounds in medicinal chemistry [T. Owa et al., 2002].

Environmental Degradation Studies

Research has also focused on the environmental impact of sulfonamides, including their transformation and degradation processes. One study detailed the reactions of sulfamethoxazole (a sulfonamide antibiotic) with chlorine, providing insights into the fate of sulfonamides in water treatment processes. This work has significant implications for understanding and mitigating the environmental persistence of such compounds [Michael C. Dodd & Ching-Hua Huang, 2004].

Synthesis of N-Substituted Derivatives

Another study reported the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives, examining their antioxidant and enzymatic inhibition activities. These derivatives showed promising activity against acetylcholinesterase enzyme, suggesting applications in treating conditions like Alzheimer's disease [A. Fatima et al., 2013].

CCR4 Antagonists for Immunological Disorders

Research into the synthesis and structure-activity relationships of indazole arylsulfonamides as CCR4 antagonists reveals potential therapeutic applications for immunological disorders. This work exemplifies the use of sulfonamide derivatives in the development of novel therapeutics targeting specific receptors involved in immune response regulation [P. Procopiou et al., 2013].

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-21-14-5-3-11(17)9-13(14)18-24(19,20)12-4-6-15-16(10-12)23-8-2-7-22-15/h3-6,9-10,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDILWAHJVBFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.